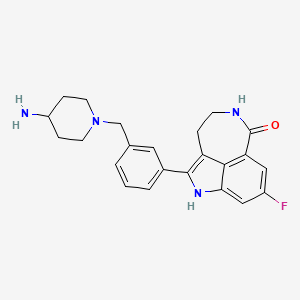
Parp-1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parp-1-IN-1 is a potent and selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair processes. PARP-1 plays a crucial role in the repair of single-strand breaks in DNA by catalyzing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins. Inhibition of PARP-1 has therapeutic potential in the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA1 and BRCA2 mutations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Parp-1-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:
Formation of Intermediate: The initial step involves the preparation of a key intermediate through a series of reactions such as alkylation, acylation, or cyclization.
Coupling Reaction: The intermediate is then coupled with another reactant under specific conditions, such as the presence of a base or catalyst, to form the final product.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring cost-effectiveness, safety, and environmental compliance. This may include optimizing reaction conditions, using continuous flow reactors, and implementing efficient purification methods to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Parp-1-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Parp-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP-1 in DNA repair and other cellular processes.
Biology: Employed in research to understand the molecular mechanisms of DNA damage response and repair.
Medicine: Investigated for its therapeutic potential in treating cancers with DNA repair deficiencies, such as breast and ovarian cancers with BRCA mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP-1.
Mécanisme D'action
Parp-1-IN-1 exerts its effects by selectively inhibiting the activity of PARP-1. The compound binds to the catalytic domain of PARP-1, preventing the enzyme from catalyzing the transfer of ADP-ribose units to target proteins. This inhibition leads to the accumulation of DNA single-strand breaks, ultimately causing cell death in cancer cells with deficient DNA repair mechanisms. The molecular targets and pathways involved include the DNA damage response pathway and the base excision repair pathway .
Comparaison Avec Des Composés Similaires
Olaparib: A PARP-1 inhibitor approved for the treatment of BRCA-mutated ovarian and breast cancers.
Rucaparib: Another PARP-1 inhibitor used in the treatment of ovarian cancer.
Niraparib: A PARP-1 inhibitor indicated for the maintenance treatment of ovarian cancer.
Talazoparib: A potent PARP-1 inhibitor used in the treatment of breast cancer with BRCA mutations.
Comparison: Parp-1-IN-1 is unique in its high selectivity and potency for PARP-1 inhibition. Compared to other PARP-1 inhibitors, this compound may offer advantages in terms of efficacy, safety, and therapeutic potential. Its unique chemical structure and binding affinity contribute to its distinct pharmacological profile .
Propriétés
Formule moléculaire |
C23H25FN4O |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2-[3-[(4-aminopiperidin-1-yl)methyl]phenyl]-6-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C23H25FN4O/c24-16-11-19-21-18(4-7-26-23(19)29)22(27-20(21)12-16)15-3-1-2-14(10-15)13-28-8-5-17(25)6-9-28/h1-3,10-12,17,27H,4-9,13,25H2,(H,26,29) |
Clé InChI |
FNXYFOFBZPBUFN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)CC2=CC(=CC=C2)C3=C4CCNC(=O)C5=C4C(=CC(=C5)F)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


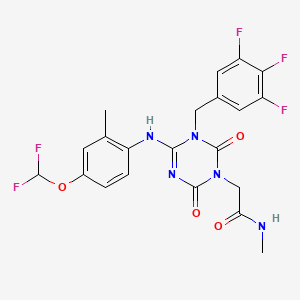
![(2E)-3-{6-[(1S)-1-(3-amino-2,6-dichlorophenyl)ethoxy]-4-cyclopropylquinolin-3-yl}prop-2-enoic acid](/img/structure/B12409509.png)
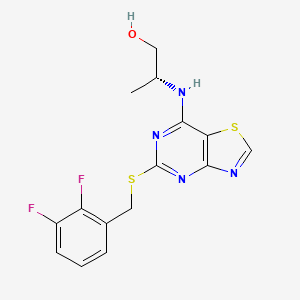

![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)
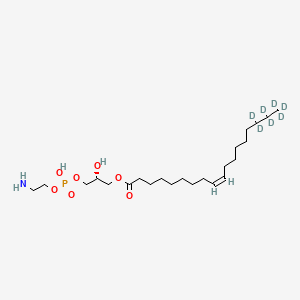

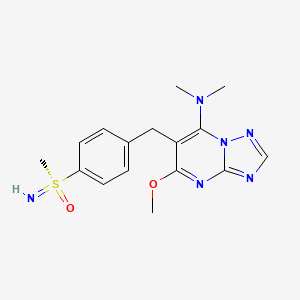
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409564.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
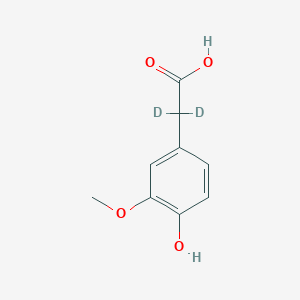
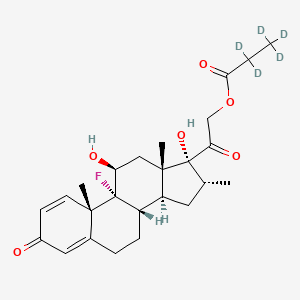
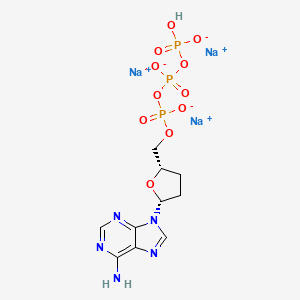
![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)
